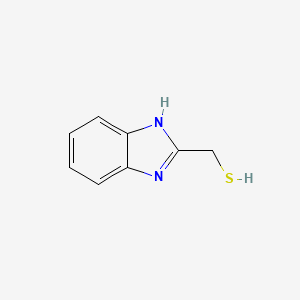
1H-苯并咪唑-2-基甲硫醇
概述
描述
1H-Benzimidazol-2-ylmethanethiol is a heterocyclic compound that features a benzimidazole ring fused with a thiol group
科学研究应用
1H-Benzimidazol-2-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
The compound belongs to the benzimidazole class, which is known to exhibit a wide range of biological activities
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or inhibition of key enzymes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to impact a variety of pathways, depending on their specific structure and targets
Result of Action
Given the diverse activities of benzimidazole derivatives, the effects could potentially be wide-ranging
生化分析
Biochemical Properties
1H-Benzimidazol-2-ylmethanethiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with microbial enzymes, thereby inhibiting their activity . The nature of these interactions often involves the binding of 1H-Benzimidazol-2-ylmethanethiol to the active sites of enzymes, leading to enzyme inhibition and disruption of microbial metabolic processes.
Cellular Effects
1H-Benzimidazol-2-ylmethanethiol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 1H-Benzimidazol-2-ylmethanethiol can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of 1H-Benzimidazol-2-ylmethanethiol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 1H-Benzimidazol-2-ylmethanethiol binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazol-2-ylmethanethiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 1H-Benzimidazol-2-ylmethanethiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 1H-Benzimidazol-2-ylmethanethiol has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1H-Benzimidazol-2-ylmethanethiol vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At high doses, 1H-Benzimidazol-2-ylmethanethiol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations.
Metabolic Pathways
1H-Benzimidazol-2-ylmethanethiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, 1H-Benzimidazol-2-ylmethanethiol has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, 1H-Benzimidazol-2-ylmethanethiol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, 1H-Benzimidazol-2-ylmethanethiol can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites.
Subcellular Localization
The subcellular localization of 1H-Benzimidazol-2-ylmethanethiol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Benzimidazol-2-ylmethanethiol may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. The thiol group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1H-Benzimidazol-2-ylmethanethiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions: 1H-Benzimidazol-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds.
相似化合物的比较
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
- 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride
- 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
Comparison: 1H-Benzimidazol-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound for various applications .
属性
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-85-8 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazolemethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1H-benzo[d]imidazol-2-yl)methanethiol contribute to the antimicrobial activity of the synthesized compounds?
A1: While the exact mechanism of action of (1H-benzo[d]imidazol-2-yl)methanethiol itself is not explicitly discussed in the provided research, its presence as a scaffold for various modifications is highlighted. In the study "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" [], researchers found that several (1H-benzo[d]imidazol-2-yl)methanethiol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to ciprofloxacin. This suggests that the (1H-benzo[d]imidazol-2-yl)methanethiol core might offer a favorable framework for interactions with bacterial targets. Furthermore, the research indicates that incorporating specific substituents on this scaffold can significantly impact the spectrum and potency of antimicrobial activity [].
Q2: What are the synthetic applications of (1H-benzo[d]imidazol-2-yl)methanethiol in designing new antimicrobial agents?
A2: (1H-benzo[d]imidazol-2-yl)methanethiol serves as a versatile building block in organic synthesis. "Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety" [] describes its use in synthesizing thiazole and thiazolo derivatives by cyclocondensation with substituted aromatic aldehydes. This study showcases the thiol group's reactivity, enabling the formation of diverse heterocyclic systems that are frequently encountered in medicinal chemistry, particularly in the development of antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)

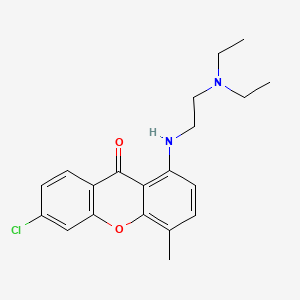

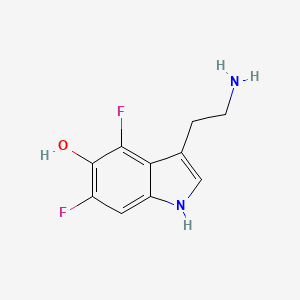
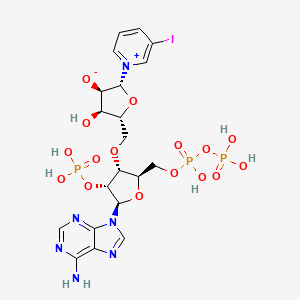
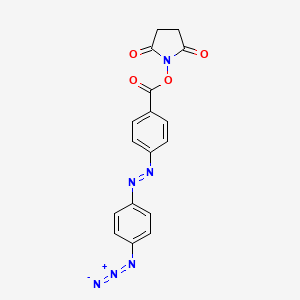
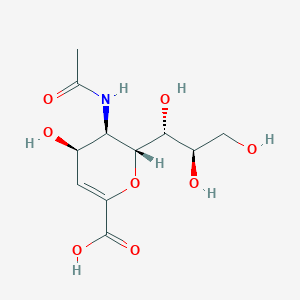
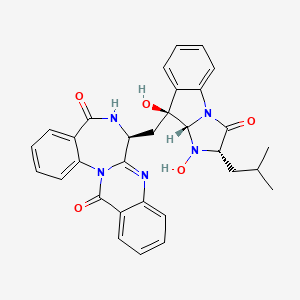
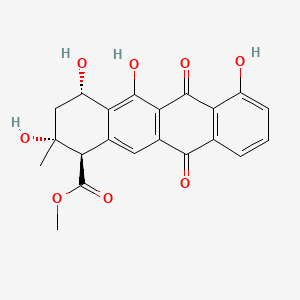
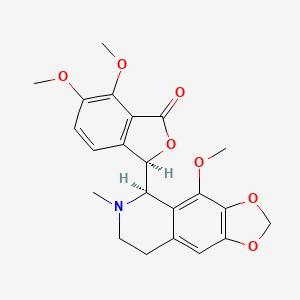
![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)

